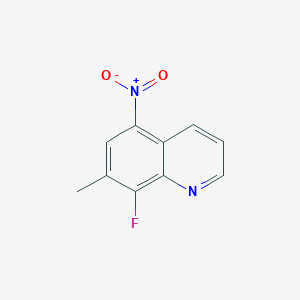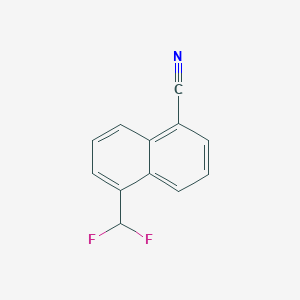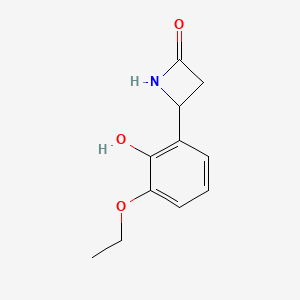
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures.
Méthodes De Préparation
The synthesis of 4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one can be achieved through various methods. . This reaction typically involves the reaction of an imine with a ketene to form the azetidinone ring. The reaction conditions, such as solvent, temperature, and the presence of catalysts, can significantly influence the yield and purity of the product .
Analyse Des Réactions Chimiques
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidative N-deprotection of azetidinones using ceric ammonium nitrate is a well-documented reaction . This reaction involves the removal of the N-protecting group, resulting in the formation of N-unsubstituted azetidinones. Common reagents used in these reactions include ceric ammonium nitrate and various solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one has a wide range of scientific research applications. In medicinal chemistry, azetidinones are known for their antimicrobial, antiviral, and anti-inflammatory properties . They are also used as intermediates in the synthesis of various biologically active compounds. In the pharmaceutical industry, azetidinones are utilized in the development of new drugs and therapeutic agents . Additionally, these compounds have applications in the field of organic chemistry as building blocks for the synthesis of more complex molecules .
Mécanisme D'action
The mechanism of action of 4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or receptors, thereby modulating various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one can be compared with other similar compounds, such as ezetimibe, which is a well-known azetidinone used as a cholesterol absorption inhibitor . While both compounds share the azetidinone core structure, they differ in their substituents and specific biological activities. Ezetimibe, for example, is primarily used in the treatment of hypercholesterolemia, whereas this compound has broader applications in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
4-(3-ethoxy-2-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-2-15-9-5-3-4-7(11(9)14)8-6-10(13)12-8/h3-5,8,14H,2,6H2,1H3,(H,12,13) |
Clé InChI |
MIONFUXTRKYLGN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1O)C2CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


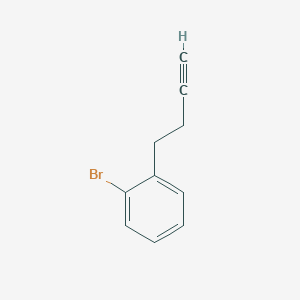
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
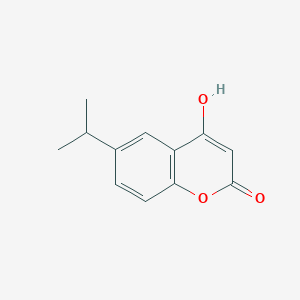
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
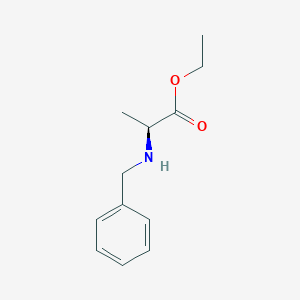
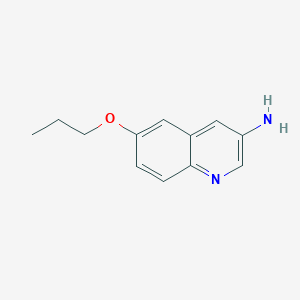
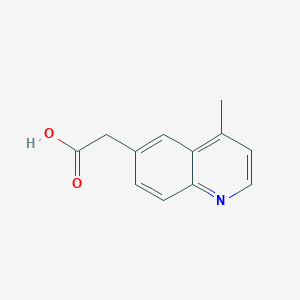
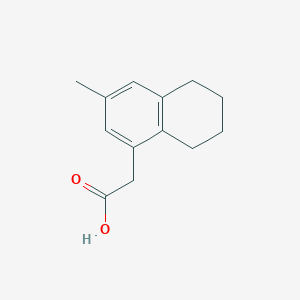
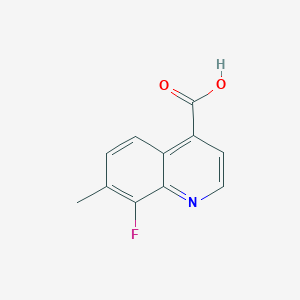
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)

